4'-Hydroxyacetophenone Oxime
Overview
Description
4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .
Synthesis Analysis
The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .
Molecular Structure Analysis
The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .
Chemical Reactions Analysis
The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .
Physical and Chemical Properties Analysis
The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .
Scientific Research Applications
Synthesis and Chemical Properties
4'-Hydroxyacetophenone Oxime has been explored for its potential in various synthetic processes. Bawa and Friwan (2019) synthesized oximes, including this compound, by refluxing acetophenone derivatives, with a focus on their structural confirmation through IR, NMR, and mass spectrometry (Bawa & Friwan, 2019). Sobenina et al. (2008) also synthesized derivatives of acetophenone oxime, contributing to our understanding of their steric structures and formation processes (Sobenina et al., 2008).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of this compound derivatives have been researched. Sammaiah et al. (2015) demonstrated that oxime esters of apocynin, which is structurally related to 4'-Hydroxyacetophenone, exhibit both antibacterial and antifungal activities. These oxime esters also showed moderate antioxidant activity based on various assays (Sammaiah et al., 2015).
Application in Organic Reactions
This compound has been used in the Beckmann rearrangement, a significant chemical reaction in organic chemistry. Quartarone et al. (2014) investigated the Beckmann rearrangement of acetophenone oximes using trifluoroacetic acid, highlighting the reaction's efficiency and selectivity (Quartarone et al., 2014). Similarly, Chung and Rhee (2000) explored the solvent effects in the liquid phase Beckmann rearrangement of 4-Hydroxyacetophenone Oxime over zeolite H-Beta (Chung & Rhee, 2000).
Biochemical and Pharmacological Studies
In biochemical research, this compound has been involved in studies concerning enzyme activity and drug synthesis. Kamerbeek et al. (2003) discussed the substrate specificity and enantioselectivity of 4-Hydroxyacetophenone Monooxygenase, which catalyzes the oxidation of this compound (Kamerbeek et al., 2003). Additionally, Xing-quan et al. (2005) reported on a new process for synthesizing paracetamol from 4-Hydroxyacetophenone Oxime (Xing-quan et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.
Mode of Action
4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond .
Biochemical Pathways
The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.
Pharmacokinetics
A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.
Result of Action
The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.
Action Environment
The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .
Safety and Hazards
Future Directions
The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .
Biochemical Analysis
Biochemical Properties
4’-Hydroxyacetophenone Oxime plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), which are involved in the metabolism of Acetaminophen . The nature of these interactions is primarily inhibitory, affecting the function of these enzymes .
Cellular Effects
The effects of 4’-Hydroxyacetophenone Oxime on cells and cellular processes are significant. It influences cell function by inhibiting COX-2, an enzyme involved in inflammation and pain pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4’-Hydroxyacetophenone Oxime exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for COX-2 and NAT2 enzymes, thereby altering gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the Beckmann rearrangement of acetophenone oxime, a reaction studied using solid-state NMR spectroscopy .
Metabolic Pathways
4’-Hydroxyacetophenone Oxime is involved in the metabolic pathways of Acetaminophen. It interacts with enzymes such as COX-2 and NAT2, potentially affecting metabolic flux or metabolite levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxyacetophenone Oxime' involves the conversion of '4'-Hydroxyacetophenone' to '4'-Hydroxyacetophenone oxime' using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "'4'-Hydroxyacetophenone'", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Dissolve '4'-Hydroxyacetophenone' in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol to obtain '4'-Hydroxyacetophenone Oxime'" ] } | |
CAS No. |
34523-34-7 |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |
InChI Key |
BVZSQTRWIYKUSF-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)O |
SMILES |
CC(=NO)C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)O |
Appearance |
White to Off-White Solid |
melting_point |
142-144 °C |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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